N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine, commonly referred to as 9-Acridinamine, is a complex organic compound characterized by its unique structure that combines an acridine derivative with a purine base. This compound has garnered interest in various scientific fields due to its potential applications in chemistry and biology.
9-Acridinamine falls under the category of acridine derivatives and purine analogs. These classifications are significant as they define the compound's chemical behavior and potential biological interactions.
The synthesis of N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine typically involves several key steps:
Optimization of these steps is crucial for enhancing yield and purity, particularly in industrial settings .
The molecular formula for N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine is , with a molecular weight of approximately 433.9 g/mol.
Key structural identifiers include:
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN4C=NC5=C(N=CN=C54)NThese identifiers are essential for researchers looking to reference or utilize this compound in their work .
N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine primarily involves its interaction with nucleic acids and proteins:
These interactions can alter various cellular pathways, making this compound significant in biological research .
The physical properties of N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine include:
Key chemical properties include:
Relevant data such as melting point, boiling point, and specific reactivity profiles are essential for practical applications but are not provided in the current sources .
N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine has several notable applications:
These applications underscore the compound's utility across various scientific disciplines .
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1
CAS No.: 2058075-35-5